Cas no 59485-34-6 (Benzene,1,1'-(1,2-ethanediyl)bis[2-bromo-)

59485-34-6 structure
Produktname:Benzene,1,1'-(1,2-ethanediyl)bis[2-bromo-
Benzene,1,1'-(1,2-ethanediyl)bis[2-bromo- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- o,o'-dibromobibenzyl
- 1,1'-(1,2-Ethanediyl)bis(2-bromobenzene)
- 1,1'-Ethylenebis(2-bromobenzene)
- 1,2-bis(2-bromophenyl)ethane
- 1,2-bis-(2-bromo-phenyl)-ethane
- 1,2-bis(bromophenyl)ethane
- 2,2'-Dibrom-bibenzyl
- 2,2'-dibromo-bibenzyl
- 2,2'-dibromodibenzyl
- Bibenzyl, 2,2'-dibromo-
- EINECS 261-783-4
- F13204
- SCHEMBL6738136
- NSC-140278
- 59485-34-6
- DTXSID10974889
- AKOS024322362
- 1,1'-(Ethane-1,2-diyl)bis(2-bromobenzene)
- NSC140278
- CVGGCYQDKJYOCA-UHFFFAOYSA-N
- 2,2'-dibromobibenzyl
- 1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene
- NS00055778
- 1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene #
- Benzene, 1,1'-(1,2-ethanediyl)bis[2-bromo-
- MFCD00196991
- NSC 140278
- Benzene,1,1'-(1,2-ethanediyl)bis[2-bromo-
-
- Inchi: InChI=1S/C14H12Br2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2
- InChI-Schlüssel: CVGGCYQDKJYOCA-UHFFFAOYSA-N
- Lächelt: C1=CC=C(C(=C1)CCC2=CC=CC=C2Br)Br
Berechnete Eigenschaften
- Genaue Masse: 337.93056
- Monoisotopenmasse: 337.93058g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 3
- Komplexität: 183
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 0Ų
- XLogP3: 5.5
Experimentelle Eigenschaften
- PSA: 0
- LogP: 4.99680
Benzene,1,1'-(1,2-ethanediyl)bis[2-bromo- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00F2UA-5g |
o,o'-dibromobibenzyl |
59485-34-6 | 95% | 5g |
$1523.00 | 2024-04-22 | |
1PlusChem | 1P00F2UA-1g |
o,o'-dibromobibenzyl |
59485-34-6 | 95% | 1g |
$493.00 | 2024-04-22 | |
Crysdot LLC | CD12057501-1g |
1,2-Bis(2-bromophenyl)ethane |
59485-34-6 | 97% | 1g |
$474 | 2024-07-24 | |
1PlusChem | 1P00F2UA-250mg |
o,o'-dibromobibenzyl |
59485-34-6 | 95% | 250mg |
$368.00 | 2024-04-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738844-1g |
1,2-Bis(2-bromophenyl)ethane |
59485-34-6 | 98% | 1g |
¥2530.00 | 2024-05-07 |
Benzene,1,1'-(1,2-ethanediyl)bis[2-bromo- Verwandte Literatur
-
1. An efficient protocol for Sharpless-style racemic dihydroxylationJason Eames,Helen J. Mitchell,Adam Nelson,Peter O’Brien,Stuart Warren,Paul Wyatt J. Chem. Soc. Perkin Trans. 1 1999 1095
-
2. Heterodiene cycloadditions of C 2 symmetric 4,5-disubstituted ketene acetals: the nett asymmetric conjugate addition of recyclable acetic ester enolate equivalents to an activated enoneTimothy W. Wallace,Ian Wardell,Ke-Dong Li,Peter Leeming,Alan D. Redhouse,S. Richard Challand 2 symmetric 45-disubstituted ketene acetals: the nett asymmetric conjugate addition of recyclable acetic ester enolate equivalents to an activated enone. Timothy W. Wallace Ian Wardell Ke-Dong Li Peter Leeming Alan D. Redhouse S. Richard Challand J. Chem. Soc. Perkin Trans. 1 1995 2293
-
3. Synthesis, X-ray structures and chemistry of enantiomerically pure 10,11-dihydro-5-phenyl-5H-dibenzo[b,f?]phosphepine 5-oxidesPaul Wyatt,Stuart Warren,Mary McPartlin,Tom Woodroffe J. Chem. Soc. Perkin Trans. 1 2001 279
-
Paul Wyatt,Andrew Hudson,Jonathan Charmant,A. Guy Orpen,Hirihattaya Phetmung Org. Biomol. Chem. 2006 4 2218
-
5. Phosphane ligands with two binding sites of differing hardness for enantioselective Grignard cross couplingAndreas Terfort,Henri Brunner J. Chem. Soc. Perkin Trans. 1 1996 1467
59485-34-6 (Benzene,1,1'-(1,2-ethanediyl)bis[2-bromo-) Verwandte Produkte
- 1218450-95-3(1-[(2-tert-butylcyclohexyl)amino]propan-2-ol)
- 1702447-19-5(4-ethyl(prop-2-yn-1-yl)aminopyrimidine-5-carboxylic acid)
- 671-88-5(disulfamide)
- 899727-87-8(1,6,7-trimethyl-3,8-bis(4-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 27610-92-0(2-Butyloctanoic Acid)
- 1904198-60-2(N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)propanamide)
- 1173202-49-7(tert-butyl (4S)-4-ethyl-2,2-dioxo-oxathiazolidine-3-carboxylate)
- 1808535-99-0(3-Furanmethanamine, tetrahydro-2-(1-methyl-1H-pyrazol-5-yl)-, (2R,3S)-)
- 2229115-15-3(3-ethynyl-4-methylthiophene)
- 2059938-28-0(tert-butyl N-ethyl-N-{1-oxa-7-azaspiro4.4nonan-3-yl}carbamate)
Empfohlene Lieferanten
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

atkchemica
Gold Mitglied
CN Lieferant
Reagenz

Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
